1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br6/c11-1-5-6(2-12)10(16)8(4-14)7(3-13)9(5)15/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEGHOGOADVKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)CBr)CBr)Br)CBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591050 | |
| Record name | 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36711-70-3 | |
| Record name | 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Bromination via 1,4-Dibromo-2,3,5,6-tetramethylbenzene
The most widely documented method involves a two-step bromination sequence starting from 1,2,4,5-tetramethylbenzene (durene).
Step 1: Electrophilic Bromination of Durene
Durene undergoes electrophilic bromination at the 1 and 4 positions using molecular bromine (Br₂) in the presence of aluminum chips as a Lewis acid catalyst. The reaction is conducted in chloroform at 0°C to minimize over-bromination:
$$
\text{C}{10}\text{H}{14} + 2\text{Br}2 \xrightarrow{\text{Al, CHCl}3, 0^\circ \text{C}} \text{C}{10}\text{H}{12}\text{Br}_2 + 2\text{HBr}
$$
After 2 hours, the intermediate 1,4-dibromo-2,3,5,6-tetramethylbenzene is isolated via filtration and recrystallization from chloroform/methanol (1:1 v/v), yielding 82%.
Step 2: Radical Bromination of Methyl Groups
The methyl substituents are converted to bromomethyl groups via radical bromination. The intermediate (10.0 mmol) is dissolved in carbon tetrachloride (CCl₄) and heated under reflux with continuous irradiation from a 200 W sun lamp. Bromine (80 mmol) is added dropwise over 48 hours, initiating a radical chain mechanism:
$$
\text{C}{10}\text{H}{12}\text{Br}2 + 8\text{Br}2 \xrightarrow{h\nu, \Delta} \text{C}{10}\text{H}8\text{Br}_6 + 8\text{HBr}
$$
The product precipitates as a crystalline solid, yielding 84% after washing with boiling chloroform.
Key Analytical Data
Alternative Bromination Using N-Bromosuccinimide (NBS)
A modified approach employs N-bromosuccinimide (NBS) as a bromine source under radical initiation, avoiding hazardous Br₂ handling.
Procedure
1,4-Dibromo-2,3,5,6-tetramethylbenzene (5.0 mmol) is dissolved in dry CCl₄ with azobisisobutyronitrile (AIBN, 0.1 equiv) as an initiator. NBS (20 mmol) is added portionwise under nitrogen, and the mixture is refluxed for 24 hours. The product is purified via column chromatography (hexane/ethyl acetate), yielding 75–78%.
Advantages
Optimization Strategies and Yield Enhancement
Solvent and Temperature Effects
Catalytic Additives
- Iron(III) Bromide : Adding FeBr₃ (5 mol%) in Step 1 improves regioselectivity, pushing dibromination yield to 88%.
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) in Step 2 enhances Br₂ solubility, achieving 89% yield.
Industrial-Scale Production Considerations
Scaled-up synthesis requires continuous bromine addition and automated temperature control to manage exothermicity. Pilot studies report:
- Batch Reactors : 500 g batches yield 72–76% due to heat dissipation challenges.
- Flow Chemistry : Microreactors with in-line UV irradiation achieve 81% yield at 10 kg/day throughput.
Characterization and Quality Control
Spectroscopic Techniques
Chemical Reactions Analysis
1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using nucleophilic reagents. Common reagents include sodium azide, potassium cyanide, and amines.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield azidomethyl derivatives, while reduction with LiAlH4 would produce the corresponding methyl derivatives .
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis: 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene serves as a versatile building block in the synthesis of complex organic molecules, including polymers and dendrimers. Its structure allows for further functionalization in multi-step synthesis processes. The multiple reactive sites on the benzene ring enable diverse chemical transformations.
- Enzyme Inhibition: This compound has been studied for its potential to inhibit specific enzymes by modifying their active sites. For example, it can interact with cytochrome P450 enzymes involved in drug metabolism, potentially affecting the pharmacokinetics of various drugs.
- Protein Modification: Its ability to covalently bond with proteins makes it a valuable tool in chemical biology for studying protein function and interactions. This property is utilized in developing assays for enzyme activity and protein labeling. The bromomethyl groups facilitate selective reactions with thiol groups on cysteine residues within proteins, allowing for real-time tracking of protein dynamics within cellular environments.
Industrial Applications
- Flame Retardants: Due to its high bromine content, this compound is used in the production of flame retardants and other brominated materials.
Chemical Reactions
- Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using nucleophilic reagents such as sodium azide, potassium cyanide, and amines. Substitution with sodium azide would yield azidomethyl derivatives.
- Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride () or sodium borohydride (). Reduction with would produce the corresponding methyl derivatives.
- Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate () or chromium trioxide ().
Case Studies
- Enzyme Interaction: A study investigated the interaction of this compound with cytochrome P450 enzymes and found that it inhibits enzyme activity through covalent modification of critical residues within the active site. Kinetic assays demonstrated a significant decrease in substrate turnover rates when exposed to varying concentrations of the compound.
- Protein Labeling: Researchers utilized this compound to tag specific proteins in live cells. The bromomethyl groups facilitated selective reactions with thiol groups on cysteine residues within proteins, allowing for real-time tracking of protein dynamics within cellular environments.
Mechanism of Action
The mechanism by which 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene exerts its effects involves the formation of covalent bonds with target molecules. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the modification of proteins, enzymes, and other biological molecules. This reactivity makes it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene
- Structure : Contains two bromomethyl groups and four methyl (–CH3) groups on the benzene ring.
- Molecular Weight : ~292.0 g/mol (C10H12Br2) .
- Reactivity : Methyl groups reduce steric hindrance compared to bromomethyl, enhancing accessibility for reactions like SN2 substitutions.
- Applications : Used to synthesize piperidine derivatives with antidiabetic and antioxidant properties , and as a precursor for N-heterocyclic carbene ligands in catalysis .
- Key Difference : The absence of additional bromomethyl groups limits its utility in cross-linking or multi-step functionalization compared to the target compound.
2,3,5,6-Tetrabromo-p-xylene
- Structure : Features four bromine atoms and two methyl groups at the 1,4-positions.
- Molecular Weight : ~401.8 g/mol (C8H6Br4) .
- Reactivity : Bromine atoms on the ring are less reactive than bromomethyl groups, making this compound more suited for electrophilic substitutions.
- Applications : Primarily a flame retardant or intermediate in halogenated material synthesis.
- Key Difference : Lacks bromomethyl groups, limiting its use in applications requiring nucleophilic substitution or polymer branching.
1,2,3,5-Tetrakis(bromomethyl)benzene and 1,2,4,5-Tetrakis(bromomethyl)benzene
- Structure : Positional isomers of bromomethyl-substituted benzenes with varying substitution patterns.
- Molecular Packing : Crystal structures reveal that C–H···Br and Br···Br interactions dominate, but ortho-substituted derivatives exhibit additional C–H···π interactions .
- Applications : Used to study intermolecular interactions in crystal engineering.
- Key Difference : The 1,4-dibromo substitution in the target compound introduces additional steric and electronic effects, altering reactivity and packing behavior.
TCPB-Br2 (1,4-Dibromo-2,3,5,6-tetrakis(4-carboxyphenyl)benzene)
- Structure : Contains bromine atoms and four 4-carboxyphenyl groups.
- Applications : Serves as a linker in zirconium-based metal-organic frameworks (MOFs) for gas adsorption and catalysis .
- Key Difference : Carboxylate groups enable metal coordination, whereas bromomethyl groups in the target compound favor organic transformations (e.g., cross-coupling or polymerization).
Comparative Data Table
Research Findings and Trends
- Reactivity : Bromomethyl groups enable diverse functionalization (e.g., nucleophilic substitution, Stille couplings) , whereas methyl or carboxylate groups direct applications toward pharmaceuticals or MOFs, respectively.
- Crystallinity : Bromomethyl-substituted derivatives exhibit Br···Br and C–H···Br interactions, which stabilize crystal lattices but may reduce solubility compared to methylated analogs .
- Electronic Effects : Bromine atoms withdraw electron density, enhancing the reactivity of adjacent bromomethyl groups in cross-coupling reactions .
Biological Activity
1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is a highly brominated aromatic compound with the molecular formula CHBr. Its structure features four bromomethyl groups attached to a benzene ring, which significantly influences its chemical reactivity and biological activity. This article explores the compound's biological activity, including its mechanisms of action, potential applications in research and industry, and relevant case studies.
- Molecular Weight : 607.6 g/mol
- CAS Number : 36711-70-3
- Density : High density due to multiple bromine substitutions.
- Melting Point : Elevated melting point attributed to the strong intermolecular forces from bromine atoms.
The biological activity of this compound primarily involves its ability to form covalent bonds with various biological molecules. The highly reactive bromomethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amino acids in proteins or nucleic acids. This reactivity allows the compound to modify proteins and enzymes, influencing their activity and function.
Biological Applications
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes by modifying their active sites. For instance, it can interact with cytochrome P450 enzymes involved in drug metabolism, potentially affecting the pharmacokinetics of various drugs .
- Protein Modification : Its ability to covalently bond with proteins makes it a valuable tool in chemical biology for studying protein function and interactions. This property is utilized in developing assays for enzyme activity and protein labeling.
- Research Applications : In synthetic chemistry, it serves as a building block for creating complex organic molecules and polymers. Its structural characteristics allow for further functionalization in multi-step synthesis processes .
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with cytochrome P450 enzymes. The compound was found to inhibit enzyme activity through covalent modification of critical residues within the active site. This inhibition was quantified using kinetic assays that demonstrated a significant decrease in substrate turnover rates when exposed to varying concentrations of the compound .
Case Study 2: Protein Labeling
In another study focusing on protein labeling techniques, researchers utilized this compound to tag specific proteins in live cells. The bromomethyl groups facilitated selective reactions with thiol groups on cysteine residues within proteins. This approach allowed for real-time tracking of protein dynamics within cellular environments.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| This compound | CHBr | Highly reactive bromomethyl groups | Enzyme inhibition; protein modification |
| 1,2,4-Tetrakis(bromomethyl)benzene | CHBr | Fewer bromomethyl groups; different reactivity | Limited applications |
| 1,4-Dibromo-2,5-bis(bromomethyl)benzene | CHBr | Similar structure; fewer reactive sites | Used in polymer synthesis |
Q & A
Q. How can researchers optimize the synthesis of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene to improve yield and purity?
- Methodological Answer : Bromination protocols for aromatic compounds often use hydrobromic acid (HBr) and potassium bromate (KBrO₃) in acetic acid as a solvent. Key variables to optimize include:
- Stoichiometry : Adjust the molar ratio of HBr:KBrO₃ to balance bromine availability and avoid over-bromination .
- Temperature Control : Maintain reaction temperatures between 20–40°C to prevent side reactions (e.g., ring degradation).
- Dropwise Addition : Use an addition funnel to control reagent influx, ensuring gradual bromine incorporation .
- Purification : Recrystallization in ethanol or acetic acid removes unreacted precursors. Monitor purity via GC or HPLC .
Q. What spectroscopic techniques are critical for characterizing brominated aromatic compounds like this derivative?
- Methodological Answer :
- IR Spectroscopy : Identify C-Br stretching vibrations (550–650 cm⁻¹) and confirm bromine substitution patterns .
- NMR : Use - and -NMR to resolve methylene (-CH₂Br) and aromatic proton environments. Coupling constants in -NMR (if fluorinated analogs exist) help assess electronic effects .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and bromine isotope patterns (e.g., / ratio) .
Q. What safety protocols are essential for handling polybrominated aromatic compounds?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Neutralize excess HBr with aqueous sodium disulfite before disposal .
- Emergency Measures : Maintain 0.2 M sodium thiosulfate on hand to deactivate bromine spills .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity data during bromination of methyl-substituted benzene derivatives?
- Methodological Answer : Discrepancies in bromine positioning may arise from steric hindrance or electronic effects. Strategies include:
- Computational Modeling : Use DFT calculations to predict electron density maps and identify favored substitution sites .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., using -labeled precursors) to track bromine incorporation via NMR .
- X-ray Crystallography : Resolve crystal structures to confirm substitution patterns empirically .
Q. What experimental designs are suitable for studying the compound’s stability under thermal or photolytic stress?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled atmospheres (e.g., N₂ vs. O₂).
- UV-Vis Spectroscopy : Expose solutions to UV light (254–365 nm) and monitor absorbance changes to assess photodegradation .
- GC-MS : Identify volatile decomposition byproducts (e.g., HBr, bromomethane) .
Q. How can alternative brominating agents (e.g., NBS or Br₂ gas) impact the synthesis pathway?
- Methodological Answer :
- N-Bromosuccinimide (NBS) : Requires radical initiators (e.g., AIBN) and aprotic solvents (e.g., CCl₄), favoring allylic bromination over aromatic substitution .
- Br₂ Gas : Direct bromination is efficient but hazardous; use flow reactors to control gas exposure and minimize side reactions .
- Comparative Analysis : Benchmark reaction yields and purity against traditional HBr/KBrO₃ methods .
Q. What strategies mitigate solvent interference during recrystallization of polybrominated aromatics?
- Methodological Answer :
- Solvent Screening : Test polarity gradients (e.g., ethanol/water vs. DCM/hexane) to optimize crystal growth .
- Seeding : Introduce pure crystal nuclei to guide recrystallization and avoid amorphous precipitates.
- Hot Filtration : Remove insoluble impurities at elevated temperatures before cooling .
Q. How can researchers analyze and quantify byproducts formed during multi-step bromination reactions?
- Methodological Answer :
- HPLC-DAD/ELSD : Separate brominated intermediates using C18 columns with acetonitrile/water gradients.
- GC-MS with Derivatization : Convert non-volatile byproducts (e.g., diols) into volatile trimethylsilyl ethers for analysis .
- Kinetic Studies : Monitor reaction progress via time-sampled aliquots to identify bottleneck steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
